(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the triazolothiazole core structure.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, or DNA, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives:
Similar Compounds: Other triazolothiazoles, such as 5-(2-furylmethylene)-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one.
Uniqueness: The presence of the 5-methylfuran-2-yl and 4-methylphenyl groups in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H13N3O2S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H13N3O2S/c1-10-3-6-12(7-4-10)15-18-17-20(19-15)16(21)14(23-17)9-13-8-5-11(2)22-13/h3-9H,1-2H3/b14-9- |
InChI Key |
SUFIKUPRTQMWKB-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C)SC3=N2 |
Origin of Product |
United States |
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